2,2'-Bipyridine-4,4'-dipropenoic acid
Overview
Description
2,2’-Bipyridine-4,4’-dipropenoic acid is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a double bond at the 4,4’ positions, with propionic acid groups attached to these positions. It is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Bipyridine-4,4’-dipropenoic acid typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid methyl ester with isopropyl acetates in the presence of a platinum carbon catalyst and a palladium catalyst. The reaction is carried out in an organic solvent such as oxolane, under a nitrogen atmosphere, at a temperature of 145°C and a pressure of 4 standard atmospheres for 36 hours .
Industrial Production Methods
The industrial production of 2,2’-Bipyridine-4,4’-dipropenoic acid follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be reused multiple times, making the process cost-effective and efficient. The yield of the reaction is typically high, exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine-4,4’-dipropenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where the propionic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) for oxidation reactions, reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include oxidized bipyridine derivatives, reduced bipyridine derivatives, and substituted bipyridine compounds with different functional groups .
Scientific Research Applications
2,2’-Bipyridine-4,4’-dipropenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine-4,4’-dipropenoic acid involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal centers in enzymes and other proteins, where the compound can modulate their activity by altering their coordination environment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-Bipyridine-4,4’-dipropenoic acid include:
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2,2’-Bipyridine-5,5’-dicarboxylic acid
- 4,4’-Dipropenoic acid-2,2’-bipyridine
Uniqueness
What sets 2,2’-Bipyridine-4,4’-dipropenoic acid apart from its similar compounds is its unique structural feature of having propionic acid groups at the 4,4’ positions. This structural modification enhances its ability to form stable complexes with metal ions and increases its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(E)-3-[2-[4-[(E)-2-carboxyethenyl]pyridin-2-yl]pyridin-4-yl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15(20)3-1-11-5-7-17-13(9-11)14-10-12(6-8-18-14)2-4-16(21)22/h1-10H,(H,19,20)(H,21,22)/b3-1+,4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBZIDRQDDEPO-ZPUQHVIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)C2=NC=CC(=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)O)C2=NC=CC(=C2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609511 | |
Record name | (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845307-48-4 | |
Record name | (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.